2-(2-Fluoropropan-2-yl)isonicotinic acid
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Overview
Description
2-(2-Fluoropropan-2-yl)isonicotinic acid is an organic compound with the molecular formula C9H10FNO2 It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position of the propyl group is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropropan-2-yl)isonicotinic acid typically involves the fluorination of a suitable precursor, such as 2-propanol, followed by its reaction with isonicotinic acid. The reaction conditions often include the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process would typically include steps for the purification of the final product, such as recrystallization or chromatography, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoropropan-2-yl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Fluoropropan-2-yl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Fluoropropan-2-yl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target, leading to increased potency. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: The parent compound, which lacks the fluorine atom.
2,6-Dichloroisonicotinic acid: Another derivative with chlorine atoms at the 2 and 6 positions.
Nicotinic acid: An isomer with the carboxyl group at the 3-position.
Uniqueness
2-(2-Fluoropropan-2-yl)isonicotinic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-9(2,10)7-5-6(8(12)13)3-4-11-7/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVCCKMPXZEJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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